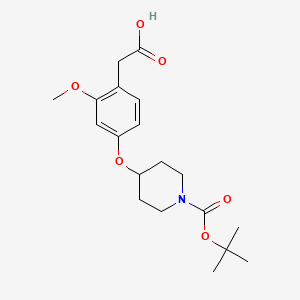

2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)-2-methoxyphenyl)acetic acid

Description

This compound is a piperidine-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a 2-methoxy-substituted phenyl ring attached via an ether linkage at the 4-position of the piperidine, and an acetic acid moiety. Its molecular formula is C19H27NO6 (based on structural analogs in and ). It is primarily used as an intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors or soluble epoxide hydrolase (sEH) inhibitors, as suggested by structurally related compounds in and .

Properties

IUPAC Name |

2-[2-methoxy-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-19(2,3)26-18(23)20-9-7-14(8-10-20)25-15-6-5-13(11-17(21)22)16(12-15)24-4/h5-6,12,14H,7-11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWMLMUHAWNDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)CC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)-2-methoxyphenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a piperidine ring, a methoxyphenyl moiety, and a tert-butoxycarbonyl group. The synthesis typically involves reactions between piperidine derivatives and acetic acid derivatives under controlled conditions. For instance, one common method includes the use of sodium hydride to deprotonate the piperidine, followed by the addition of tert-butyl acetate in an aprotic solvent like DMF or THF at elevated temperatures to ensure high yields .

Table 1: Key Synthetic Steps

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine, Tert-butyl acetate | DMF, Heat | High |

| 2 | Reaction with acetic acid derivative | DCM, Base | Moderate |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that derivatives of this compound exhibit inhibitory effects on various cancer cell lines. For example, a study identified that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cells .

The proposed mechanism of action involves the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability and function of numerous oncoproteins. By disrupting this pathway, the compound may induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary tests suggest it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibiotics .

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values |

|---|---|---|

| Anticancer | Breast cancer cell lines | IC50 = 10 µM |

| Antimicrobial | Staphylococcus aureus | MIC = 20 µM |

| Escherichia coli | MIC = 40 µM |

Case Study 1: Anticancer Efficacy

A recent study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at concentrations as low as 5 µM. The study utilized flow cytometry to assess apoptosis levels, revealing that treated cells exhibited increased markers of apoptosis compared to controls .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy was tested using agar diffusion methods against common pathogens. The results indicated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics .

Scientific Research Applications

Drug Development

The compound's structural characteristics make it an important candidate in the design of new therapeutic agents. Its ability to interact with biological targets can be exploited in:

- Anticancer Agents : Research indicates that derivatives of piperidine can exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could be modified to enhance its anticancer activity .

- Antidepressants : Piperidine derivatives have been studied for their potential antidepressant effects. The modification of this compound could lead to new classes of antidepressants with improved efficacy and reduced side effects .

Targeted Protein Degradation (TPD)

The compound has been identified as a useful component in the development of PROTACs (Proteolysis Targeting Chimeras) , which are designed to selectively degrade proteins implicated in diseases. The rigid linker properties provided by the Boc group facilitate the conjugation of E3 ligases, enhancing the specificity and efficiency of protein degradation .

Chemical Biology

In chemical biology, compounds like this one are utilized to probe biological systems. Its ability to be modified allows researchers to create analogs that can selectively inhibit or activate specific biological pathways, providing insights into disease mechanisms and potential therapeutic targets.

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations :

- Electron-withdrawing groups (e.g., CF3 in ) increase acidity and may enhance binding to enzymes like sEH, whereas electron-donating groups (e.g., methoxy in ) improve solubility.

- Aromatic vs. aliphatic substituents : Aryl groups (e.g., in ) enhance π-π stacking in enzyme active sites, while methyl groups () reduce steric hindrance.

- Boc placement : When the Boc group is on the phenyl ring (), it alters the molecule’s polarity compared to Boc on piperidine (target compound).

Physicochemical Properties

Notes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.